molecular formula C10H9ClO B1351856 5-Chloro-2-Tetralone CAS No. 69739-64-6

5-Chloro-2-Tetralone

Cat. No. B1351856
CAS RN: 69739-64-6
M. Wt: 180.63 g/mol
InChI Key: AWOCGXZKCTYRCP-UHFFFAOYSA-N
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Description

5-Chloro-2-tetralone, also known as 5-chloro-2-buten-4-one, is an organic compound with a molecular formula of C4H4ClO. It is a colorless, crystalline solid with a faint, sweet odor. 5-Chloro-2-tetralone is primarily used as a laboratory reagent, as it is an important intermediate in the synthesis of various organic compounds. It is also used as a starting material for the synthesis of pharmaceuticals, dyes, and other chemicals.

Scientific Research Applications

Organic Synthesis

5-Chloro-2-Tetralone is a valuable intermediate in organic synthesis. Its reactivity and structural features make it suitable for constructing complex heterocyclic compounds. It serves as a precursor for synthesizing various pharmacologically active molecules, including those with potential anticancer, antibacterial, and antiviral properties .

Pharmacology

In pharmacology, 5-Chloro-2-Tetralone derivatives are explored for their therapeutic potential. They are used to synthesize antidepressants and acetylcholinesterase inhibitors, which are effective in treating conditions like Alzheimer’s disease . The compound’s ability to cross the blood-brain barrier makes it particularly useful in central nervous system-targeted therapies .

Medicinal Chemistry

5-Chloro-2-Tetralone plays a crucial role in medicinal chemistry as a scaffold for drug development. It is involved in the synthesis of chalcones, which are known for their broad spectrum of biological activities, including antimicrobial and anticancer effects . This compound’s versatility allows for the creation of novel therapeutic agents.

Biological Activities

The tetralone scaffold, to which 5-Chloro-2-Tetralone belongs, exhibits diverse biological activities. It has been associated with antitumor, antibacterial, and antimalarial activities, making it a compound of interest in the development of new treatments for various diseases .

Therapeutic Applications

5-Chloro-2-Tetralone derivatives have been studied for their potential therapeutic applications. They are considered in the design of new classes of drugs with diverse pharmacological activities, such as anti-inflammatory, antitubercular, and anti-HIV activity .

Anticancer Research

In anticancer research, 5-Chloro-2-Tetralone is used to create compounds that can kill tumor cells and inhibit cell migration. Its derivatives are being investigated for their efficacy against various cancer cell lines, offering hope for new cancer treatments .

Anticancer Research

Each of these applications demonstrates the versatility and importance of 5-Chloro-2-Tetralone in scientific research, highlighting its potential to contribute to advancements in multiple fields of study. OP: Thank you for the detailed analysis. Could you also tell me about its use in the field of agrochemicals? OP: 5-Chloro-2-Tetralone’s role in agrochemicals is primarily as a precursor in the synthesis of compounds with potential use as pesticides and herbicides. Its chemical structure allows for the creation of derivatives that can interact with various biological targets in pests and weeds, disrupting their growth or reproductive cycles. Research in this area focuses on developing new agrochemical agents that are more effective and environmentally friendly, leveraging the reactivity of 5-Chloro-2-Tetralone to create compounds with specific modes of action against agricultural pests and diseases . OP: Thank you for the information. Can you provide me with the chemical structure of 5-Chloro-2-Tetralone? OP: The chemical structure of 5-Chloro-2-Tetralone is represented by the molecular formula

C10H9ClO C_{10}H_{9}ClO C10​H9​ClO

. It consists of a tetralone ring system, which is a naphthalenone derivative with a ketone group on the second carbon and a chlorine atom substituted at the fifth position. The tetralone ring itself is a bicyclic structure with one benzene ring fused to a cyclohexanone ring. Unfortunately, I’m unable to provide visual representations, but you can easily find the structure by searching for its CAS number, 69739-64-6, in chemical databases or literature. OP: Thank you for your assistance. OP: You’re welcome! If you have any more questions or need further assistance, feel free to ask. Happy researching!

properties

IUPAC Name

5-chloro-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOCGXZKCTYRCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393664
Record name 5-Chloro-2-Tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69739-64-6
Record name 5-Chloro-2-Tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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